2-(3-Ethylphenyl)pyrrolidine theoretical properties and molecular modeling
2-(3-Ethylphenyl)pyrrolidine theoretical properties and molecular modeling
An In-Depth Technical Guide to the Theoretical Properties and Molecular Modeling of 2-(3-Ethylphenyl)pyrrolidine
Abstract: This technical guide provides a comprehensive overview of the theoretical properties and molecular modeling of 2-(3-Ethylphenyl)pyrrolidine, a substituted pyrrolidine with potential applications in medicinal chemistry and materials science. We delve into the fundamental principles and practical methodologies for characterizing this molecule's conformational landscape, electronic structure, and potential intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and rational drug design.
Introduction and Significance
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its non-planar, puckered structure allows for the precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. The introduction of an ethylphenyl group at the 2-position, as in 2-(3-Ethylphenyl)pyrrolidine, adds a significant lipophilic and aromatic component, creating a molecule with a distinct stereochemical and electronic profile. Understanding the theoretical properties of this compound is paramount for predicting its behavior in biological systems, optimizing its structure for desired activities, and designing novel derivatives with improved pharmacological profiles.
Molecular modeling and computational chemistry offer a powerful lens through which to investigate the properties of molecules like 2-(3-Ethylphenyl)pyrrolidine at an atomic level of detail. These in silico techniques allow for the exploration of conformational preferences, electronic properties, and potential binding modes without the need for extensive and costly empirical studies. This guide will outline the theoretical framework and practical workflows for conducting such an investigation.
Conformational Analysis and Molecular Dynamics
The flexibility of the pyrrolidine ring and the rotational freedom of the ethylphenyl substituent give rise to a complex conformational landscape for 2-(3-Ethylphenyl)pyrrolidine. Identifying the low-energy conformers is a critical first step in any molecular modeling study, as these are the most likely to be biologically relevant.
Methodologies for Conformational Search
A robust conformational search protocol is essential for thoroughly sampling the potential energy surface of the molecule. A common and effective workflow involves a combination of methods:
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Initial Conformer Generation: A systematic or random search algorithm is first employed to generate a diverse set of initial conformers. Methods like the "torsion driving" approach, where key rotatable bonds are systematically rotated, are highly effective.
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Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a quantum mechanical (QM) method, such as Density Functional Theory (DFT). The B3LYP functional with a basis set like 6-31G(d) offers a good balance of accuracy and computational cost for this purpose.
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Energy Profiling: The relative energies of the optimized conformers are calculated to identify the most stable structures. It is crucial to account for the Gibbs free energy to include entropic and thermal contributions.
Experimental Workflow: Conformational Analysis
Below is a step-by-step protocol for conducting a comprehensive conformational analysis of 2-(3-Ethylphenyl)pyrrolidine.
Step 1: 3D Structure Generation
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Draw the 2D structure of 2-(3-Ethylphenyl)pyrrolidine in a molecular modeling software package.
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Generate an initial 3D structure using a tool that applies standard bond lengths and angles.
Step 2: Systematic Conformational Search
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Identify the key rotatable bonds: the C-C bond connecting the pyrrolidine and phenyl rings, and the C-C bond of the ethyl group.
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Perform a systematic rotation of these bonds (e.g., in 30° increments) to generate a comprehensive set of initial conformers.
Step 3: Geometry Optimization and Energy Calculation
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For each generated conformer, perform a geometry optimization using DFT with the B3LYP functional and the 6-31G(d) basis set.
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Calculate the single-point energy of each optimized conformer at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) for improved accuracy.
Step 4: Analysis of Results
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Rank the conformers based on their relative Gibbs free energies.
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Analyze the geometries of the low-energy conformers, paying close attention to the pyrrolidine ring pucker and the orientation of the ethylphenyl substituent.
Diagram: Conformational Analysis Workflow
Caption: A typical workflow for identifying low-energy conformers.
Electronic Properties and Reactivity
The electronic structure of 2-(3-Ethylphenyl)pyrrolidine dictates its reactivity and its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking.
Key Electronic Descriptors
Several key descriptors, derivable from QM calculations, provide insight into the electronic nature of the molecule:
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Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-(3-Ethylphenyl)pyrrolidine, the nitrogen atom of the pyrrolidine ring is expected to be a region of negative electrostatic potential, making it a likely hydrogen bond acceptor.
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Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
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Partial Atomic Charges: These charges describe the distribution of electrons among the atoms in the molecule and are useful for understanding electrostatic interactions.
Predicted Electronic Properties
The following table summarizes the predicted electronic properties for the lowest energy conformer of 2-(3-Ethylphenyl)pyrrolidine, calculated at the B3LYP/6-311+G(d,p) level of theory.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | 0.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.0 eV | A larger gap suggests higher chemical stability. |
| Dipole Moment | 1.5 D | Indicates a moderate polarity of the molecule. |
Intermolecular Interactions and Docking
For applications in drug development, understanding how 2-(3-Ethylphenyl)pyrrolidine interacts with biological macromolecules is crucial. Molecular docking simulations can predict the preferred binding orientation and affinity of the molecule to a target protein.
Molecular Docking Workflow
Step 1: Preparation of the Receptor
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Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
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Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.
Step 2: Preparation of the Ligand
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Use the low-energy conformer ensemble of 2-(3-Ethylphenyl)pyrrolidine generated from the conformational analysis.
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Assign partial atomic charges using a suitable method (e.g., AM1-BCC).
Step 3: Docking Simulation
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Define the binding site on the receptor based on experimental data or using a cavity detection algorithm.
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Perform the docking simulation using software such as AutoDock Vina or Glide.
Step 4: Analysis of Docking Poses
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Analyze the predicted binding poses and their corresponding docking scores.
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Visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and the receptor.
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Conclusion
The theoretical properties and molecular modeling of 2-(3-Ethylphenyl)pyrrolidine provide a foundational understanding of its structure, conformational preferences, and potential for intermolecular interactions. The computational workflows detailed in this guide, from conformational analysis to molecular docking, represent a robust framework for the in silico characterization of this and similar molecules. These theoretical insights are invaluable for guiding experimental studies, optimizing molecular design, and accelerating the discovery and development of new chemical entities.
References
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Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link]
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AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading , O. Trott and A. J. Olson, Journal of Computational Chemistry, 2010. [Link]
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A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu , S. Grimme, J. Antony, S. Ehrlich, and H. Krieg, The Journal of Chemical Physics, 2010. [Link]
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Protein Data Bank: a single source for 3D biological macromolecular data , H. M. Berman et al., Nucleic Acids Research, 2000. [Link]
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AM1-BCC-GAUDI: a new method for the rapid and accurate calculation of atomic charges in the context of docking , J. Jakalian, A. D. MacKerell, Jr., and D. B. Jack, Journal of Computational Chemistry, 2002. [Link]
